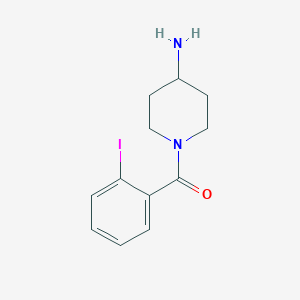

1-(2-Iodobenzoyl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXGWLILMCUYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(2-Iodobenzoyl)piperidin-4-amine in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The integration of the signals corresponds to the number of protons, while the splitting patterns reveal neighboring protons.

The spectrum can be divided into two main regions: the aromatic region for the 2-iodobenzoyl moiety and the aliphatic region for the piperidine (B6355638) ring. The electron-withdrawing iodine atom and the amide carbonyl group significantly influence the chemical shifts of nearby protons. docbrown.info Protons on the aromatic ring are expected to appear as complex multiplets in the downfield region (typically δ 7.0-7.9 ppm).

The protons on the piperidine ring exhibit characteristic shifts. The protons adjacent to the nitrogen atom (H-2 and H-6) are deshielded by the amide group and appear at a lower field compared to a simple piperidine ring. chemicalbook.com The methine proton at the C-4 position, attached to the amine group, is also a key feature. The primary amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by solvent exchange with D₂O. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.9 | m | Four protons exhibiting complex splitting patterns due to ortho, meta, and para coupling. |

| Piperidine H-2, H-6 (axial/equatorial) | 3.0 - 4.5 | m | Deshielded by the adjacent carbonyl group; complex splitting due to geminal and vicinal coupling. |

| Piperidine H-4 (methine) | 2.8 - 3.5 | m | Signal for the proton at the amine-substituted carbon. |

| Piperidine H-3, H-5 (axial/equatorial) | 1.5 - 2.2 | m | Protons adjacent to the C-4 and C-2/C-6 positions. |

Note: Data is representative and based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield (δ 165-175 ppm).

The carbons of the 2-iodobenzoyl group produce signals in the aromatic region (δ 120-145 ppm), with the carbon atom bonded to the iodine (C-I) showing a characteristic shift, often at a higher field (around δ 95-100 ppm) due to the heavy atom effect. np-mrd.org The carbons of the piperidine ring appear in the aliphatic region (δ 25-55 ppm). chemicalbook.com The C-2 and C-6 carbons are deshielded by the amide nitrogen, while the C-4 carbon is influenced by the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 168.0 | Amide carbonyl, highly deshielded. |

| Aromatic C-I | 96.7 | Carbon directly attached to iodine. np-mrd.org |

| Aromatic C-H & C-C=O | 127.0 - 141.0 | Signals for the remaining five aromatic carbons. np-mrd.org |

| Piperidine C-2, C-6 | 45.0 - 50.0 | Influenced by the amide linkage. |

| Piperidine C-4 | 48.0 - 52.0 | Carbon bearing the amino group. |

Note: Data is representative and based on predicted spectra and data from analogous structures like 2-aminopyridine (B139424) and piperidine derivatives. np-mrd.orgchemicalbook.com

2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). creative-biostructure.com It would be used to trace the connectivity within the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, and H-4/H-5. It also helps delineate the coupling network within the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu An HSQC spectrum allows for the direct assignment of a carbon signal once its attached proton's signal is known, and vice-versa. creative-biostructure.comemerypharma.com For instance, the proton signal assigned to H-4 would show a cross-peak with the carbon signal for C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's 3D structure and conformation. For example, NOESY can reveal through-space interactions between the protons of the benzoyl group and the axial/equatorial protons on the piperidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) will exhibit two medium-to-weak bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. orgchemboulder.comwpmucdn.com

C=O Stretching: A strong, sharp absorption band for the tertiary amide carbonyl group will be prominent in the 1630-1680 cm⁻¹ region.

N-H Bending: A medium absorption from the primary amine scissoring vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Stretching: The C-N stretching of the aliphatic amine and the aromatic amide will result in absorptions in the 1020-1350 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, two bands |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

| Tertiary Amide | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable, sharp |

| Aliphatic/Aromatic | C-N Stretch | 1020 - 1350 | Medium-Weak |

Note: Data is based on established IR correlation tables. vscht.czpressbooks.pub

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be readily observed, confirming the molecular weight.

The fragmentation pattern in MS/MS experiments helps to verify the structure. Key fragmentation pathways would likely include:

Cleavage of the amide bond, leading to fragments corresponding to the 2-iodobenzoyl cation and the 4-aminopiperidine (B84694) radical cation (or vice versa).

Loss of the iodine atom.

Fragmentation of the piperidine ring, a characteristic pattern for piperidine alkaloids. nih.govscielo.br This often involves the loss of small neutral molecules. chemguide.co.uk

Table 4: Predicted Mass Spectrometry Fragments

| m/z Value | Ion | Potential Origin |

|---|---|---|

| 331.0 | [M+H]⁺ | Protonated molecular ion of C₁₂H₁₅IN₂O. |

| 231.9 | [C₇H₄IO]⁺ | 2-Iodobenzoyl cation from amide bond cleavage. |

| 101.1 | [C₅H₁₃N₂]⁺ | Protonated 4-aminopiperidine from amide bond cleavage. |

Note: The m/z values are calculated based on the most common isotopes.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are crucial for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC (RP-HPLC). A C18 column is commonly employed with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, often run under a gradient elution program. nih.gov The purity is determined by the area percentage of the main peak detected by a UV detector.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing purity. The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol). The spot can be visualized under UV light (due to the aromatic benzoyl group) or by staining with a reagent that reacts with the primary amine, such as ninhydrin (B49086) (producing a characteristic pink or purple spot) or iodine vapor. illinois.edulibretexts.org

X-ray Crystallography Data for this compound Not Currently Available in Public Domain

A comprehensive search of publicly accessible scientific databases and literature has revealed no published X-ray crystallography studies for the chemical compound this compound.

As a result, detailed information regarding its solid-state structural determination, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, could not be obtained. X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. The absence of such a study for this compound means that its exact molecular conformation and packing in the solid state remain unconfirmed by this technique.

While crystallographic data exists for structurally related molecules, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, these findings cannot be extrapolated to accurately describe the specific structural characteristics of this compound due to differences in their chemical composition and molecular architecture. The piperazine (B1678402) ring and the pyrimidinyl substituent in the known structure will induce different conformational and packing preferences compared to the piperidine ring and the 4-amino group in the target compound.

Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to generate the data necessary to fulfill the requested article section. Until such a study is published and the data is made available, a detailed and scientifically accurate account of its solid-state structure cannot be provided.

Conformational Analysis and Dynamics of N Acyl Piperidinamines

Conformational Preferences of the Piperidine (B6355638) Ring (Chair versus Boat Conformations)

The piperidine ring, a saturated six-membered heterocycle, typically adopts a low-energy chair conformation to minimize torsional strain. However, the presence of an N-acyl group can significantly alter this preference. In many N-acyl piperidines, a substantial population of non-chair forms, such as twist-boat or boat conformations, can exist in equilibrium. The introduction of an electron-withdrawing group on the nitrogen atom can favor these alternative conformations. For 1-(2-Iodobenzoyl)piperidin-4-amine , the equilibrium between chair and boat conformers would be a key area of investigation. The energetic difference between these states would determine the predominant conformation in solution and in the solid state.

Isomeric Forms and Their Spectroscopic Characterization (e.g., E/Z Isomerism)

Due to the partial double bond character of the amide bond, N-acyl piperidines can exist as two distinct geometric isomers, known as E and Z isomers (or cis and trans conformers). This isomerism arises from the restricted rotation around the N-CO bond. The relative stability of the E and Z isomers is influenced by the steric interactions between the substituents on the nitrogen and the carbonyl group. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in identifying and quantifying the populations of these isomers. In the case of This compound , the presence of distinct sets of signals in the 1H and 13C NMR spectra at a given temperature would indicate the presence of both E and Z isomers.

Conformational Studies in Solution (e.g., Variable Temperature NMR)

The dynamic nature of conformational equilibria in N-acyl piperidinamines is often studied using variable temperature (VT) NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the protons on the piperidine ring. At low temperatures, the interconversion between different conformers (e.g., chair-boat) and isomers (E/Z) may become slow enough on the NMR timescale to allow for the observation of separate signals for each species. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into an averaged spectrum. Analysis of VT-NMR data can provide valuable thermodynamic parameters for the conformational and isomeric equilibria.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amide Linkage

The amide bond in 1-(2-iodobenzoyl)piperidin-4-amine is a critical determinant of its chemical reactivity and stability.

Hydrolysis and Chemical Stability Studies

The stability of the amide bond is a crucial factor in its potential applications. While specific hydrolysis studies on this compound are not extensively documented in the reviewed literature, general principles of amide chemistry suggest it would be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the molecule into 2-iodobenzoic acid and piperidin-4-amine. The rate and extent of this hydrolysis would be influenced by factors such as temperature, pH, and the presence of catalysts. Concerns about the hydrolysis of amide bonds under aqueous acidic conditions have been noted in related synthetic processes. beilstein-journals.org

Amide Bond Activation for Further Transformations

The activation of the amide bond opens pathways for the synthesis of more complex molecules. While direct activation of the amide in this compound is not explicitly detailed, related research highlights methods for amide bond formation and activation that could be conceptually applied. For instance, the use of coupling reagents like HATU and EDCI in the presence of additives is a common strategy to facilitate amide bond formation, a process that inherently involves the activation of a carboxylic acid to react with an amine. beilstein-journals.org In some synthetic strategies, amidation can be achieved through the rearrangement of nitrile imines, which generate an activated carbonyl electrophile capable of reacting with amines. nih.gov These methods underscore the principle of activating the carbonyl or the amine component to drive the reaction forward, a concept that could be extrapolated to transformations involving the pre-existing amide bond in this compound.

Reactions of the Iodobenzoyl Moiety

The presence of an iodine atom on the benzoyl group makes this part of the molecule a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The iodobenzoyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. libretexts.org

The Suzuki-Miyaura coupling , in particular, stands out as a highly effective method for forming biaryl structures. libretexts.org This reaction typically involves the coupling of an aryl halide, such as the iodobenzoyl group in our subject compound, with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide in the oxidative addition step, which is often rate-determining, follows the order I > OTf > Br > Cl. libretexts.org

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl groups, making it a powerful tool for structural diversification. nih.govmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com

Table 1: Overview of Suzuki-Miyaura Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Arylboronic acids, Arylboronic esters |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the organoboron reagent | K₃PO₄, Na₂CO₃, Et₃N |

Other palladium-catalyzed reactions like the Heck, Sonogashira, Kumada, and Negishi couplings also offer avenues for functionalizing the iodobenzoyl group, each utilizing different organometallic reagents to achieve the desired carbon-carbon bond formation. nih.govyoutube.com

Intramolecular Cyclization Reactions Involving the Iodine

The iodine atom can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. Iodine-mediated cyclization is a well-established strategy in organic synthesis. nih.gov These reactions often proceed through an iodocyclization-protodeiodination sequence, where the iodine first acts as an electrophile to trigger the cyclization, and is subsequently removed. researchgate.net

For instance, iodine can promote the cyclization of tethered heteroatom-containing systems, such as those with alkenyl or alkynyl groups. nih.gov The reaction of 2-alkynylanilines with molecular iodine, for example, leads to the formation of indole (B1671886) derivatives through an iodocyclization process. researchgate.net Similarly, 2-pyridylallenes can undergo an iodine-triggered 5-endo-trig cyclization to produce 2-iodoindolizines. researchgate.net While specific examples involving this compound are not available, the principle suggests that if a suitable nucleophile were present elsewhere in the molecule or introduced synthetically, intramolecular cyclization involving the iodine atom could be a feasible transformation.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) offers another pathway for modifying the iodobenzoyl moiety, although it is generally less common than electrophilic substitution on aromatic rings. libretexts.org In SNAr, a nucleophile replaces a leaving group on the aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the identity of the leaving group. libretexts.org

For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. libretexts.org The typical leaving group reactivity order in SNAr is F > Cl ≈ Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.gov This "element effect" is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov

In the context of this compound, the carbonyl group of the amide is an electron-withdrawing group, which would provide some activation for nucleophilic attack. However, its activating effect is generally weaker than that of a nitro group. Therefore, forcing conditions or the use of a very strong nucleophile might be necessary to achieve nucleophilic aromatic substitution on the iodobenzoyl ring. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2-Iodobenzoic acid |

| 2-iodoindolizines |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Piperidin-4-amine |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 2-alkynylanilines |

| 2-pyridylallenes |

Reactivity of the Piperidin-4-amine Nitrogen

The secondary amine at the 4-position of the piperidine (B6355638) ring is a key site for functionalization. Its nucleophilicity allows for a range of reactions, including alkylation, acylation, and sulfonylation, enabling the synthesis of a diverse array of derivatives.

The nitrogen of the piperidin-4-amine moiety can readily undergo N-alkylation with various alkylating agents. Such reactions are fundamental in the synthesis of tertiary amines. Typically, these reactions are carried out in the presence of a base to neutralize the acid formed during the reaction, which can otherwise lead to the formation of an ammonium (B1175870) salt and slow down or halt the reaction. Common bases used include potassium carbonate or triethylamine (B128534) in solvents like dimethylformamide (DMF) or acetonitrile (B52724).

The general approach to mono-alkylation involves the slow addition of the alkylating agent to ensure the piperidine derivative remains in excess, thus minimizing the potential for quaternary ammonium salt formation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, presents an alternative route to N-alkylated products.

Table 1: Representative N-Alkylation Reactions of Piperidine Derivatives This table presents plausible N-alkylation reactions for this compound based on general methods for piperidine alkylation.

| Alkylating Agent | Base/Conditions | Product | Plausible Yield (%) |

|---|---|---|---|

| Methyl Iodide | K₂CO₃, DMF | 1-(2-Iodobenzoyl)-N-methylpiperidin-4-amine | 85-95 |

| Benzyl Bromide | Et₃N, CH₃CN | N-Benzyl-1-(2-iodobenzoyl)piperidin-4-amine | 80-90 |

The secondary amine of this compound can be further functionalized through acylation or sulfonylation to form the corresponding amides and sulfonamides. These reactions typically proceed by treating the amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base like triethylamine or pyridine (B92270) to scavenge the generated acid.

These transformations are significant as the resulting amides and sulfonamides are common functionalities in biologically active molecules. The choice of acylating or sulfonylating agent allows for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the molecule's properties.

Table 2: Examples of Acylation and Sulfonylation of Piperidin-4-amine Derivatives This table illustrates potential acylation and sulfonylation reactions at the 4-amino position, drawing from established synthetic protocols.

| Reagent | Base/Solvent | Product | Plausible Yield (%) |

|---|---|---|---|

| Acetyl Chloride | Et₃N, CH₂Cl₂ | N-(1-(2-Iodobenzoyl)piperidin-4-yl)acetamide | 90-98 |

| Benzoyl Chloride | Pyridine | N-(1-(2-Iodobenzoyl)piperidin-4-yl)benzamide | 85-95 |

| Methanesulfonyl Chloride | Et₃N, CH₂Cl₂ | N-(1-(2-Iodobenzoyl)piperidin-4-yl)methanesulfonamide | 88-96 |

Direct functionalization of the C-H bonds of the piperidine ring, particularly at the α-position to the nitrogen, is a powerful strategy for introducing molecular complexity. While the 2-iodobenzoyl group on the piperidine nitrogen is an amide, its electronic properties can influence the reactivity of the adjacent C-H bonds.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a notable method for the functionalization of piperidines. nih.govresearchgate.netnih.gov The regioselectivity of these reactions (i.e., at the C2, C3, or C4 positions) is highly dependent on the nature of the N-substituent and the catalyst used. nih.govresearchgate.netnih.gov For an N-acyl piperidine, such as the title compound, C-H functionalization can be directed to different positions of the ring. Specifically, N-α-oxoarylacetyl-piperidines have been shown to direct C-H functionalization to the C4 position. nih.govresearchgate.net While the 2-iodobenzoyl group is not an α-oxoarylacetyl group, this demonstrates the principle that the N-substituent can direct functionalization away from the electronically preferred C2 position.

Another approach involves the in-situ generation of an enamine or imine intermediate, which can then be trapped by a suitable electrophile. However, the amide nature of the 2-iodobenzoyl group makes direct oxidation to an enamine challenging under standard conditions.

Table 3: Potential α-C–H Functionalization Approaches for N-Acyl Piperidines This table outlines plausible C-H functionalization strategies for the piperidine ring of this compound based on known methodologies for related systems.

| Reaction Type | Reagent/Catalyst | Functionalized Position | Product Type |

|---|---|---|---|

| Rh-catalyzed C-H Insertion | Rh₂(OAc)₄, Ethyl Phenylacetate | C2/C4 | α/γ-Functionalized Piperidine |

Mechanistic Insights into Key Chemical Transformations

The mechanisms of the key transformations involving this compound are rooted in fundamental principles of organic reactivity.

For N-alkylation and N-acylation/sulfonylation of the piperidin-4-amine nitrogen, the mechanism is a classical nucleophilic substitution (S_N2) or nucleophilic acyl substitution, respectively. The lone pair of electrons on the secondary amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide, acyl chloride, or sulfonyl chloride. The presence of a base is crucial to deprotonate the resulting ammonium or protonated amide/sulfonamide, regenerating the neutral, nucleophilic amine and driving the reaction to completion.

In the context of α-C–H functionalization , the mechanisms are more complex. For rhodium-catalyzed C-H insertions, the reaction is believed to proceed through the formation of a rhodium-carbene complex. nih.govresearchgate.netnih.gov This complex then undergoes a C-H insertion event with a C-H bond of the piperidine ring. The regioselectivity is governed by a combination of electronic and steric factors, with the N-substituent playing a critical role in directing the catalyst to a specific position. nih.govresearchgate.net

The iodobenzoyl moiety itself can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, at the C-I bond. While not a reaction of the piperidine core, this functionality allows for the introduction of a wide variety of substituents onto the aromatic ring, further diversifying the molecular scaffold. The well-established mechanisms of these cross-coupling reactions, involving oxidative addition, transmetalation (for Suzuki), and reductive elimination, would be operative.

Advanced Research Applications in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The piperidine (B6355638) moiety is a fundamental structural unit in a vast array of bioactive natural products and a multitude of commercialized pharmaceuticals. kcl.ac.uk Consequently, the development of synthetic routes to create diversely substituted piperidines is of paramount importance. The compound 1-(2-Iodobenzoyl)piperidin-4-amine serves as an exemplary synthetic intermediate, offering multiple reaction sites for building molecular complexity.

Researchers have successfully demonstrated that 4-substituted-4-aminopiperidine derivatives are critical building blocks for synthesizing potent bioactive compounds. For instance, an efficient method starting from isonipecotate and using a Curtius rearrangement as the key step allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov This strategy has been pivotal in the concise synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists, which are significant as HIV-1 entry inhibitors. nih.gov

Furthermore, synthetic strategies have been developed to produce 2-substituted 4-piperidones, which in turn act as intermediates for analogues of clinically significant drugs like Donepezil, an acetylcholinesterase inhibitor. kcl.ac.uk The ability to functionalize the piperidine ring at various positions makes scaffolds like this compound highly sought after for creating libraries of new chemical entities with diverse substitution patterns for drug discovery programs. kcl.ac.uk The synthesis of such intermediates often involves methods like the aza-Michael reaction to construct the piperidine ring, which can then be further elaborated. kcl.ac.uk

Development of Novel Reagents and Catalysts Based on the Scaffold

The piperidine framework is not only a component of final target molecules but also a central element in the design of novel catalysts and reagents. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently employs piperidine-based structures.

A notable example is the development of a piperidine-iodine dual catalyst system. This system has been shown to be highly efficient for the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, amines, and diethylmalonate in an environmentally friendly solvent like ethanol. nih.govresearchgate.net The synergy between the basic piperidine and the Lewis acidic iodine facilitates the reaction cascade, demonstrating how the combination of functionalities present in a molecule like this compound can be harnessed for catalysis. nih.gov

While the direct use of this compound as a catalyst is not yet widely documented, the principles of using substituted piperidines are well-established. For example, tartaric acid has been used as an inexpensive and effective catalyst for the one-pot synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters. nih.gov Additionally, various metal-based catalysts, such as those involving cobalt, palladium, and gold, have been developed for the synthesis of complex piperidine structures through radical-mediated or oxidative cyclizations. scispace.comajchem-a.commdpi.com These approaches underscore the potential for designing new catalytic systems based on the stable and versatile piperidine scaffold.

Below is a table summarizing catalytic systems used for piperidine synthesis, highlighting the role of the piperidine scaffold and associated reagents.

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Piperidine-Iodine | Three-Component Reaction | Salicylaldehyde, Amines, Diethylmalonate | Dual activation by basic piperidine and Lewis acidic iodine. nih.govresearchgate.net |

| Tartaric Acid | One-Pot Reaction | Aromatic Aldehydes, Anilines, β-Ketoesters | Mild, inexpensive organocatalyst for piperidine synthesis. nih.gov |

| Cobalt(II) Porphyrin | Radical Cyclization | Linear Aldehydes | Catalyzes formation of piperidine rings from linear precursors via carbene intermediates. scispace.com |

| Gold(I) Complex | Oxidative Amination | Non-activated Alkenes | Catalyzes difunctionalization of a double bond to form the N-heterocycle. nih.gov |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The piperidine scaffold is a frequent participant in MCRs, leveraging the reactivity of the nitrogen atom.

The structure of this compound, with its primary and secondary amine functionalities, makes it an ideal candidate for a range of MCRs. Classical reactions such as the Mannich, Strecker, and Bucherer-Bergs reactions often proceed via an imine intermediate formed from an amine and a carbonyl compound, a role the piperidine nitrogen can readily play. nih.gov

Research has demonstrated the use of piperidine in four-component reactions to produce complex heterocyclic systems containing benzothiazole (B30560) and pyrrolidinone units. researchgate.net These reactions showcase the versatility of the piperidine scaffold in creating intricate molecular frameworks in a single operation. The development of MCRs for synthesizing highly functionalized piperidines is an active area of research, with catalysts like trimethylsilyl (B98337) iodide (TMSI) being used to facilitate these transformations. mdpi.com

The table below outlines several types of MCRs where piperidine-containing building blocks are applicable.

| Multicomponent Reaction | Key Components | Resulting Scaffold | Mechanistic Role of Amine |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide | α-Amino Nitrile | Forms an imine intermediate that is attacked by the cyanide nucleophile. nih.gov |

| Mannich Reaction | Amine, Aldehyde, Enolizable Carbonyl | β-Amino Carbonyl (Mannich Base) | Reacts with the aldehyde to form an Eschenmoser-like salt or iminium ion. nih.gov |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | The amine condenses with the carbonyl component to initiate the reaction cascade. beilstein-journals.org |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Cinchoninic Acids (Substituted Quinolines) | The amine component reacts with the carbonyls in a series of condensation steps. nih.gov |

Precursors for Research-Focused Radiolabeled Probes

The development of radiolabeled probes for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is crucial for diagnosing diseases and understanding biological processes. The this compound compound is an excellent precursor for such probes, primarily due to the presence of an iodine atom on the aromatic ring.

The carbon-iodine bond provides a site for the introduction of a radioisotope of iodine, such as Iodine-123 (a gamma emitter for SPECT) or Iodine-124 (a positron emitter for PET). The synthesis of these radiotracers often involves an electrophilic radioiododestannylation of a tributyltin precursor. nih.gov

For example, 1-(trans-[¹²³I]Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹²³I]TPCNE) is a SPECT radioligand developed for imaging sigma (σ) receptors, which are involved in higher brain functions. nih.gov The synthesis demonstrates a common strategy where a stable, non-radioactive precursor containing a piperidine moiety is first synthesized and then radiolabeled in the final step. Similarly, other iodinated and piperidine-containing compounds have been developed as PET ligands for targets like the translocator protein (TSPO), which is a biomarker for neuroinflammation and cancer.

The table below lists examples of piperidine-based radiolabeled probes and their applications.

| Radiotracer Name | Isotope | Target | Imaging Modality |

| [¹²³I]TPCNE | ¹²³I | Sigma-1 (σ₁) Receptor | SPECT |

| [¹²⁵I]-labeled benzimidazole (B57391) derivatives | ¹²⁵I | NMDA Receptor (NR2B subunit) | Autoradiography (Preclinical) |

| [¹⁸F]6b (Pyrazolopyrimidine derivative) | ¹⁸F | Translocator Protein (TSPO) | PET |

| [¹⁸F]11a (Pyrazolopyrimidine derivative) | ¹⁸F | Translocator Protein (TSPO) | PET |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Iodobenzoyl)piperidin-4-amine?

- Methodological Answer : The compound is synthesized via acylation of piperidin-4-amine with 2-iodobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization may involve solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to maximize yield and purity. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Characterization includes:

- Nuclear Magnetic Resonance (NMR) : To confirm the benzoyl and piperidine ring substituents.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., C₁₂H₁₅IN₂O: ~330.17 g/mol).

- Elemental Analysis : To validate empirical formula consistency .

Q. What are the key physicochemical properties relevant to experimental design?

- Answer : Critical properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but limited in water.

- Stability : Light-sensitive due to the iodine substituent; storage recommendations include amber vials at −20°C .

- LogP : Estimated ~2.5 (indicative of moderate lipophilicity), influencing membrane permeability in cellular assays .

Advanced Research Questions

Q. How does the ortho-iodo substitution influence receptor binding compared to para- or meta-substituted analogs?

- Methodological Answer : The iodine atom’s steric bulk and electron-withdrawing effects at the ortho position may alter binding affinity. For example:

| Substituent Position | Receptor Binding Affinity (Example Target) | Reference |

|---|---|---|

| Ortho-iodo | Moderate affinity for σ-1 receptors | |

| Para-fluoro | High affinity for 5-HT₂A receptors | |

| Meta-chloro | Enhanced dopamine D₂ receptor selectivity | |

| Comparative studies using radioligand displacement assays and molecular docking are recommended to quantify these effects . |

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

- Dose-Response Analysis : Test analogs at multiple concentrations to identify non-linear effects.

- Off-Target Screening : Use panels (e.g., CEREP) to assess selectivity.

- Structural Modifications : Introduce functional groups (e.g., methoxy or nitro) to isolate activity-contributing moieties. For example, fluorinated analogs in showed divergent serotonin receptor binding due to electronic effects .

Q. What in silico methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate parameters such as bioavailability (%F), blood-brain barrier (BBB) penetration, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : To model interactions with metabolic enzymes (e.g., CYP3A4) and predict metabolic stability.

- Docking Studies : Prioritize targets (e.g., kinases or GPCRs) based on structural homology to known piperidine derivatives .

Data Contradiction Analysis

Q. Why do fluorinated analogs exhibit higher receptor affinity than iodinated derivatives in some studies?

- Analysis : Fluorine’s smaller size and electronegativity enable tighter binding in sterically constrained pockets (e.g., serotonin receptors), while iodine’s bulk may hinder optimal positioning despite its polarizability. highlights para-fluoro variants with 10-fold higher 5-HT₂A affinity than ortho-iodo analogs .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, solvent polarity) .

- Biological Assays : Pair in vitro binding assays with functional assays (e.g., cAMP accumulation or calcium flux) to confirm target engagement .

- Data Interpretation : Apply multivariate analysis to disentangle electronic, steric, and lipophilic contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.